molecular formula C11H12ClNO3 B1469777 Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride CAS No. 183288-42-8

Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride

Cat. No.: B1469777
CAS No.: 183288-42-8
M. Wt: 241.67 g/mol
InChI Key: XGGIUALENXNONX-UHFFFAOYSA-N
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Description

Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is a chemical compound with the molecular formula C11H12ClNO3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Biochemical Analysis

Biochemical Properties

Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a substrate for certain enzymes, facilitating specific biochemical transformations. For instance, it can interact with enzymes involved in the synthesis of indolebutylpiperazines, which are known for their dual 5-HT1A receptor agonist and serotonin reuptake inhibitor activities . Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing various cellular processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer research, benzofuran derivatives, including this compound, have demonstrated significant cell growth inhibitory effects. Studies have shown that this compound can inhibit the growth of leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been used as a synthetic intermediate in the preparation of indolebutylpiperazines, which act as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions . Its degradation products and their potential impact on cellular processes need to be further investigated. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, which should be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting cancer cell growth or modulating neurotransmitter activity. At higher doses, this compound may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for achieving desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities. For instance, it can be metabolized by enzymes involved in the synthesis of indolebutylpiperazines, which are known for their pharmacological properties . The effects of this compound on metabolic flux and metabolite levels should be further explored to understand its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound may localize to specific cellular compartments, influencing its activity and function . The accumulation and localization of this compound within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-aminobenzofuran-2-carboxylate hydrochloride typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to form ethyl 5-aminobenzofuran-2-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of efficient catalysts and reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups such as hydroxyl, nitro, or amino groups.

Scientific Research Applications

Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-aminobenzofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a dual 5-HT1A receptor agonist and serotonin reuptake inhibitor, which makes it useful in the treatment of certain neurological disorders . The compound’s structure allows it to bind to these receptors and inhibit serotonin reuptake, thereby modulating neurotransmitter levels in the brain.

Comparison with Similar Compounds

Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its dual role as a synthetic intermediate and its potential therapeutic applications, particularly in radiolabeled imaging and targeted therapy.

Properties

IUPAC Name

ethyl 5-amino-1-benzofuran-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3.ClH/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10;/h3-6H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGIUALENXNONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183288-42-8
Record name 5-AMINOBENZOFURAN-2-CARBOXYLICACIDETHYLESTER HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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